molecular formula C10H13FN2O5 B3257617 2'-Fluorothymidine CAS No. 2923-73-1

2'-Fluorothymidine

Cat. No.: B3257617
CAS No.: 2923-73-1
M. Wt: 260.22 g/mol
InChI Key: GBBJCSTXCAQSSJ-RLKNHCSUSA-N
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Description

2'-Fluorothymidine is a thymidine analog characterized by a fluorine atom substituted at the 2′-position of the deoxyribose sugar. Initially developed as an antineoplastic and antiretroviral agent, it was later abandoned for therapeutic use due to significant side effects at therapeutic doses . However, its biochemical properties have made it a valuable tool in structural and enzymatic studies. The 2′-fluorine modification alters the sugar pucker of DNA, stabilizing the C2′-endo conformation in duplex environments . This structural perturbation renders 2′-fluorothymidine-containing DNA resistant to glycosylases like Endonuclease III (Endo III) and NEIL1, making it a critical substrate for investigating DNA repair mechanisms .

Properties

IUPAC Name

1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6?,7-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBJCSTXCAQSSJ-RLKNHCSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C([C@@H]([C@H](O2)CO)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluorothymidine typically involves the fluorination of thymidine. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction proceeds under mild conditions, often at room temperature, to yield 2’-Fluorothymidine with high selectivity .

Industrial Production Methods: Industrial production of 2’-Fluorothymidine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2’-Fluorothymidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2’-Fluorothymidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of modified oligonucleotides.

    Biology: Serves as a probe for studying DNA synthesis and repair mechanisms.

    Medicine: Utilized in positron emission tomography (PET) imaging to monitor cell proliferation in cancer research.

    Industry: Employed in the development of antiviral and anticancer drugs

Mechanism of Action

2’-Fluorothymidine exerts its effects primarily through its incorporation into DNA. It is phosphorylated by thymidine kinase enzymes, leading to its incorporation into the DNA strand during replication. This incorporation disrupts DNA synthesis and function, ultimately inhibiting cell proliferation. The compound targets rapidly dividing cells, making it effective in cancer treatment and imaging .

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Analysis of Fluorinated Thymidine Analogs

Compound Fluorine Position Primary Application Mechanism of Action Key Advantages Limitations References
2′-Fluorothymidine 2′ DNA repair studies Stabilizes C2′-endo DNA conformation; inhibits glycosylases Resistant to enzymatic cleavage; ideal for structural studies No clinical imaging utility
3′-Deoxy-3′-[18F]fluorothymidine 3′ PET imaging (proliferation) TK1 substrate; DNA chain termination Strong correlation with Ki-67 (Rho > 0.78) High urinary excretion; nonspecific bone marrow uptake
18F-Fluorodeoxyglucose N/A PET imaging (metabolism) Trapped after phosphorylation Gold standard for metabolic imaging Low specificity in inflammatory lesions
18F-Fluoro-methyl-aramino-uracil 3′ Prostate cancer imaging TK1 substrate with modified pharmacokinetics Reduced urinary excretion Limited clinical validation
3′-Deoxy-3′-fluorothymidine (anti-HIV) 3′ Antiretroviral therapy Inhibits HIV reverse transcriptase High antiviral potency Toxicity at therapeutic doses

Biological Activity

2'-Fluorothymidine (FLT) is a nucleoside analogue of thymidine that has garnered significant attention in the fields of oncology and molecular imaging, particularly as a tracer in positron emission tomography (PET). Its unique structure, which includes a fluorine atom at the 2' position, imparts distinctive biological activities that are pivotal in assessing cellular proliferation and therapeutic responses in various cancers.

The biological activity of FLT primarily revolves around its role as a substrate for thymidine kinase 1 (TK1), an enzyme that phosphorylates nucleosides during DNA synthesis. The phosphorylation of FLT leads to its incorporation into DNA, but due to the absence of a 3'-hydroxyl group, it results in chain termination during DNA replication. This mechanism underlies its utility as an imaging agent for tumor proliferation, as increased uptake of FLT correlates with higher cellular proliferation rates .

Pharmacokinetics and Metabolism

FLT is metabolized intracellularly to form nucleotide triphosphates, which inhibit endogenous DNA polymerases. This inhibition can lead to cytotoxic effects in rapidly dividing cells, making FLT a candidate for therapeutic applications as well as imaging . The pharmacokinetics of FLT demonstrate rapid distribution and elimination, with peak uptake typically occurring within 1-2 hours post-administration in clinical settings .

Imaging Tumor Proliferation

FLT PET imaging has been extensively studied for its ability to serve as a biomarker for tumor proliferation. It has shown promise in various cancers, including non-small cell lung cancer (NSCLC) and diffuse large B-cell lymphoma (DLBCL). Clinical studies have indicated that interim FLT PET scans can provide early predictions of progression-free survival (PFS) and treatment efficacy compared to traditional imaging methods such as fluorodeoxyglucose (FDG) PET .

Table 1: Comparison of FLT and FDG PET Imaging in Cancer Prognosis

ParameterFLT PETFDG PET
MechanismMeasures DNA synthesisMeasures glucose metabolism
Early Prediction of PFSSuperior in certain cancersStandard but less sensitive
ApplicationTumor proliferation assessmentGeneral metabolic activity
Common Cancers StudiedNSCLC, DLBCLVarious solid tumors

Case Studies

  • Non-Small Cell Lung Cancer (NSCLC) : A study involving patients undergoing pemetrexed therapy demonstrated that changes in FLT avidity could predict treatment success within days of initiating therapy. Patients exhibiting a decrease in FLT uptake after two weeks were more likely to experience positive therapeutic outcomes .
  • Diffuse Large B-Cell Lymphoma (DLBCL) : In a comparative analysis, interim FLT PET scans were shown to be more effective than FDG PET scans at predicting PFS among patients treated with R-CHOP chemotherapy. The study found a significant difference in PFS rates between patients who were FLT PET-positive versus those who were FDG PET-positive .

Toxicity and Safety Profile

While FLT has demonstrated significant potential in clinical applications, its safety profile must be considered. In clinical trials, some subjects experienced hematological toxicity and liver complications associated with high doses of FLT. Notably, dose-limiting granulocytopenia was observed, leading to careful monitoring during treatment regimens .

Research Findings

Recent systematic reviews have identified key factors influencing FLT uptake, emphasizing the role of TK1 activity as a primary determinant. Studies have shown that anticancer therapies frequently lead to decreased FLT uptake, reflecting reduced cellular proliferation. Conversely, thymidylate synthase inhibitors can result in increased tracer uptake due to enhanced salvage pathway activity .

Q & A

Basic Research Questions

Q. What is the mechanism by which 2'-Fluorothymidine inhibits DNA synthesis, and how does this relate to its use in PET imaging?

  • Answer : this compound (FLT) acts as a thymidine analog, incorporating into DNA during replication and terminating chain elongation due to its fluorine substitution at the 2' position. This property allows it to serve as a biomarker for cellular proliferation in positron emission tomography (PET). Radiolabeled with fluorine-18 ([18F]FLT), it accumulates in rapidly dividing cancer cells, enabling non-invasive quantification of tumor proliferation rates .

Q. What are the standard analytical methods for quantifying this compound in radiopharmaceutical formulations?

  • Answer : Gas chromatography with flame ionization detection (GC-FID) is a validated method for determining residual solvents like ethanol and acetonitrile in [18F]FLT preparations. Parameters such as splitless time and injection temperature are optimized using factorial designs to ensure resolution and rapid analysis (e.g., splitless time: 1.5 min; injection temperature: 200°C) .

Q. How is this compound synthesized and radiolabeled with fluorine-18 for preclinical studies?

  • Answer : [18F]FLT is synthesized via nucleophilic substitution using precursors like 3-N-trifluoroacetyl-5′-O-dimethoxytrityl-2′-deoxy-2′-fluorouridine. Radiolabeling requires anhydrous conditions and purification via HPLC. Stability testing in solvents like [D6]DMSO/H2O (8:2 v/v) ensures suitability for in vitro assays .

Advanced Research Questions

Q. How can researchers optimize GC-FID parameters to resolve co-eluting impurities in this compound analysis?

  • Answer : Multivariate optimization using a two-level full factorial design (e.g., splitless time: 0.5–2.5 min; injection temperature: 150–250°C) coupled with Derringer’s desirability function can balance resolution and analysis time. For [18F]FLT, optimal conditions (splitless time: 1.5 min; injection temperature: 200°C) achieve baseline separation of ethanol and acetonitrile peaks .

Q. What experimental strategies address contradictory data on this compound uptake variability in tumor versus bone marrow tissues?

  • Answer : Kinetic modeling of [18F]FLT uptake using compartmental analysis (e.g., Patlak plot) differentiates proliferative activity from background signal. Comparative studies with alternative tracers like [18F]FMAU, which exhibits lower bone marrow uptake, can clarify specificity. Clinical protocols should standardize imaging timepoints (e.g., 60–90 min post-injection) to reduce variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Fluorothymidine
Reactant of Route 2
Reactant of Route 2
2'-Fluorothymidine

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